molecular formula C13H20N2O2 B3851026 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Cat. No. B3851026
M. Wt: 236.31 g/mol
InChI Key: MNOLDPYEKXWJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol, also known as HEPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. HEPP is a derivative of phenol and piperazine, and it has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been investigated for its potential therapeutic applications in various fields. One of the most notable applications is in cancer research, where 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation. Other potential applications of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol include its use as an antiviral, antibacterial, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, leading to DNA damage and apoptosis. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit various biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has been shown to exhibit antioxidant activity, reduce inflammation, and improve cognitive function. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain assays.

Future Directions

There are many potential future directions for research on 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol. One area of interest is in the development of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol and to identify its molecular targets. Additionally, more research is needed to explore the potential applications of 2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol in other fields, such as infectious disease and inflammation.

properties

IUPAC Name

2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-10-9-14-5-7-15(8-6-14)11-12-3-1-2-4-13(12)17/h1-4,16-17H,5-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOLDPYEKXWJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 5
Reactant of Route 5
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol
Reactant of Route 6
Reactant of Route 6
2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.